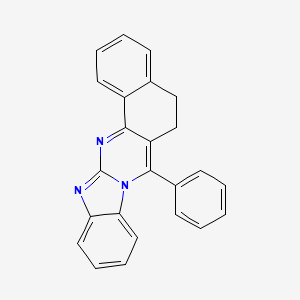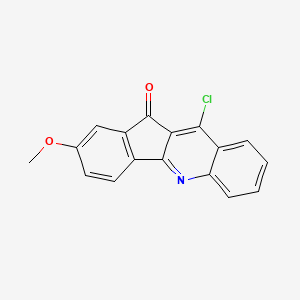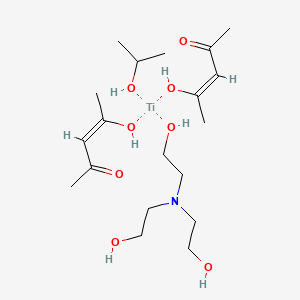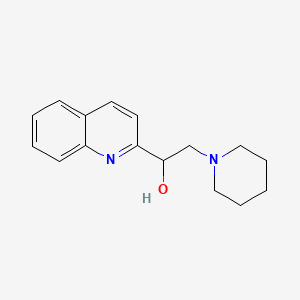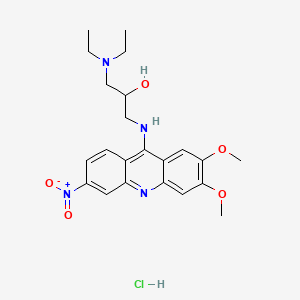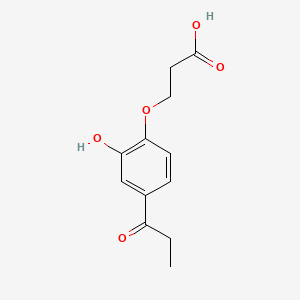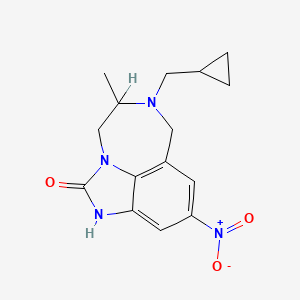
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester is a complex organic compound with the molecular formula C19H30N2O6S It is known for its unique structure, which includes a long undecanoic acid chain and a 3-nitrophenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester typically involves multiple steps One common method includes the esterification of undecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of undecanoic acid from the ester.
Substitution: Formation of various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The long undecanoic acid chain may facilitate membrane penetration, enhancing the compound’s bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Undecanoic acid, 11-(((4-nitrophenyl)sulfonyl)amino)-, ethyl ester
- Undecanoic acid, 11-(((3-chlorophenyl)sulfonyl)amino)-, ethyl ester
- Undecanoic acid, 11-(((3-methylphenyl)sulfonyl)amino)-, ethyl ester
Uniqueness
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester is unique due to the presence of the 3-nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
85844-69-5 |
|---|---|
Molekularformel |
C19H30N2O6S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
ethyl 11-[(3-nitrophenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C19H30N2O6S/c1-2-27-19(22)14-9-7-5-3-4-6-8-10-15-20-28(25,26)18-13-11-12-17(16-18)21(23)24/h11-13,16,20H,2-10,14-15H2,1H3 |
InChI-Schlüssel |
WMPUJGMAUZTNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


